(Rac)-WAY-161503 hydrochloride

Description

Properties

IUPAC Name |

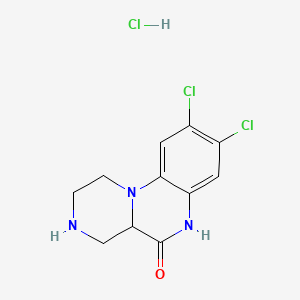

8,9-dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3O.ClH/c12-6-3-8-9(4-7(6)13)16-2-1-14-5-10(16)11(17)15-8;/h3-4,10,14H,1-2,5H2,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNWSZJDAKOUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)C(=O)NC3=CC(=C(C=C32)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621025, DTXSID201030018 | |

| Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276695-22-8, 75704-24-4 | |

| Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Rac)-WAY-161503 Hydrochloride: A Technical Guide to its Mechanism of Action as a 5-HT2C Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-WAY-161503 hydrochloride is a potent and selective serotonin (B10506) 2C receptor (5-HT2C) agonist that has been instrumental in elucidating the physiological roles of the 5-HT2C receptor.[1][2][3][4][5] With high affinity and functional efficacy at this G-protein coupled receptor (GPCR), (Rac)-WAY-161503 has demonstrated significant effects in preclinical models of obesity and depression.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its binding profile, signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: Selective 5-HT2C Receptor Agonism

This compound exerts its pharmacological effects primarily through the activation of the 5-HT2C receptor, a member of the Gq/G11-coupled GPCR family.[6][7] Upon binding, it initiates a conformational change in the receptor, leading to the activation of downstream signaling cascades. Its efficacy as an anti-obesity agent is linked to the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus, which play a crucial role in regulating appetite and energy expenditure. The anorectic effects of (Rac)-WAY-161503 can be reversed by the administration of a 5-HT2C receptor antagonist, such as SB-242084, confirming its on-target mechanism.[6] Furthermore, studies have indicated that the inhibitory effects of (Rac)-WAY-161503 on serotonin neuron firing in the dorsal raphe nucleus are mediated by GABAergic neurons, highlighting a complex interplay between different neurotransmitter systems.[7][8]

Quantitative Pharmacological Profile

The binding affinity and functional potency of this compound have been extensively characterized through various in-vitro assays. The following tables summarize the key quantitative data.

Table 1: Radioligand Binding Affinities (Ki)

| Receptor | Radioligand | Cell Line | Ki (nM) | Reference |

| Human 5-HT2C | [125I]2,5-dimethoxy-4-iodoamphetamine (DOI) | CHO | 3.3 ± 0.9 | [6] |

| Human 5-HT2C | [3H]mesulergine | CHO | 32 ± 6 | [6] |

| Human 5-HT2A | [125I]DOI | CHO | 18 | [6][7] |

| Human 5-HT2B | [3H]5-HT | CHO | 60 | [6][7] |

CHO: Chinese Hamster Ovary cells

Table 2: Functional Potencies (EC50)

| Assay | Receptor | Cell Line | EC50 (nM) | Emax (%) | Reference |

| Inositol (B14025) Phosphate Formation | Human 5-HT2C | CHO | 8.5 | Full Agonist | [6] |

| Calcium Mobilization | Human 5-HT2C | CHO | 0.8 | Full Agonist | [6] |

| Arachidonic Acid Release | Human 5-HT2C | CHO | 38 | 77 | [6][7] |

| Inositol Phosphate Formation | Human 5-HT2B | CHO | 6.9 | Agonist | [6] |

| Calcium Mobilization | Human 5-HT2B | CHO | 1.8 | Agonist | [6] |

| Inositol Phosphate Formation | Human 5-HT2A | CHO | 802 | Weak Partial Agonist | [6] |

| Calcium Mobilization | Human 5-HT2A | CHO | 7 | Potent Agonist | [6] |

CHO: Chinese Hamster Ovary cells

Signaling Pathways

Activation of the 5-HT2C receptor by this compound primarily engages the Gq/G11 signaling pathway, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The elevation of intracellular calcium and the activation of Protein Kinase C (PKC) by DAG lead to a cascade of downstream cellular responses.

Additionally, (Rac)-WAY-161503 has been shown to stimulate the Phospholipase A2 (PLA2) coupled release of arachidonic acid, albeit with lower potency compared to the PLC pathway.[6][7]

Experimental Protocols

The characterization of this compound has relied on a suite of standardized in-vitro and in-vivo experimental procedures.

In-Vitro Assays

Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors are commonly used.[6] These cells are typically cultured in DMEM supplemented with 10% FBS and antibiotics, in a humidified atmosphere of 5% CO2 at 37°C.

These assays are performed to determine the binding affinity (Ki) of the compound for the target receptors.

-

Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [125I]DOI for 5-HT2A/2C, [3H]mesulergine for 5-HT2C, or [3H]5-HT for 5-HT2B) and varying concentrations of this compound.

-

Incubation: The reaction is typically carried out in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The Ki values are calculated from the IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

This functional assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.

-

Cell Labeling: CHO cells expressing the receptor of interest are pre-incubated overnight with myo-[3H]-inositol to label the cellular phosphoinositide pools.

-

Stimulation: The cells are then washed and incubated with this compound in the presence of LiCl (to inhibit inositol monophosphatase and allow IP accumulation).

-

Extraction: The reaction is terminated, and the inositol phosphates are extracted.

-

Quantification: The amount of [3H]-inositol phosphates is determined by ion-exchange chromatography or scintillation counting.

-

Data Analysis: EC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).

-

Stimulation: The baseline fluorescence is measured before the addition of this compound.

-

Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

-

Data Analysis: EC50 values are calculated from the concentration-response curves of the peak fluorescence change.

In-Vivo Models

The anti-obesity effects of this compound have been demonstrated in various animal models.

-

Animals: Sprague-Dawley rats, diet-induced obese mice, and obese Zucker rats are commonly used.[6]

-

Administration: The compound is typically administered via intraperitoneal (i.p.) or oral (p.o.) routes.

-

Food Intake Measurement: Food consumption is measured at specific time points after drug administration.

-

Body Weight Monitoring: Body weight is recorded regularly during chronic studies.

-

Data Analysis: The dose-dependent effects on food intake and body weight are analyzed to determine the ED50 (the dose that produces 50% of the maximal effect).

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2C receptor agonist. Its mechanism of action involves the activation of the Gq/G11 signaling pathway, leading to downstream cellular responses that modulate appetite and other physiological processes. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the 5-HT2C receptor system.

References

- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. bu.edu [bu.edu]

- 5. The potential use of selective 5-HT2C agonists in treating obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-161503 Hydrochloride: A Technical Guide to its 5-HT2C Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 5-HT2C receptor agonist activity of WAY-161503 hydrochloride. The document details its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Compound Activity: Quantitative Data Summary

WAY-161503 hydrochloride is a potent and selective agonist for the 5-HT2C receptor.[1][2][3] Its activity has been characterized through various in vitro and in vivo studies, with key quantitative data summarized below for comparative analysis.

In Vitro Binding Affinity and Functional Potency

The following tables present the binding affinity (Ki) and functional potency (EC50) of WAY-161503 at human serotonin (B10506) 2 (5-HT2) receptor subtypes.

Table 1: Radioligand Binding Affinity of WAY-161503 at 5-HT2 Receptors

| Receptor Subtype | Radioligand | Ki (nM) | Cell Line | Reference |

| 5-HT2C | [¹²⁵I]DOI | 3.3 ± 0.9 | CHO | [4][5] |

| 5-HT2C | [³H]Mesulergine | 32 ± 6 | CHO | [4][5] |

| 5-HT2A | [¹²⁵I]DOI | 18 | CHO | [4][5] |

| 5-HT2B | [³H]5-HT | 60 | CHO | [4][5] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency of WAY-161503 at 5-HT2 Receptors

| Receptor Subtype | Functional Assay | EC50 (nM) | Cell Line | Reference |

| 5-HT2C | Inositol (B14025) Phosphate Formation | 8.5 | CHO | [4][5] |

| 5-HT2C | Calcium Mobilization | 0.8 | CHO | [4][5] |

| 5-HT2C | Arachidonic Acid Release | 38 | CHO | [4][5] |

| 5-HT2A | Inositol Phosphate Formation | 802 (partial agonist) | CHO | [4][5] |

| 5-HT2A | Calcium Mobilization | 7 | CHO | [4][5] |

| 5-HT2B | Inositol Phosphate Formation | 6.9 | CHO | [4][5] |

| 5-HT2B | Calcium Mobilization | 1.8 | CHO | [4][5] |

Lower EC50 values indicate greater potency.

In Vivo Efficacy

WAY-161503 has demonstrated anorectic effects in various animal models, highlighting its potential as an anti-obesity agent.[4][5]

Table 3: In Vivo Anorectic Effects of WAY-161503

| Animal Model | Effect | ED50 (mg/kg) | Administration Route | Reference |

| 24-h Fasted Sprague-Dawley Rats | Decreased 2-h food intake | 1.9 | Not Specified | [4][5] |

| Diet-Induced Obese Mice | Decreased 2-h food intake | 6.8 | Not Specified | [4][5] |

| Obese Zucker Rats | Decreased 2-h food intake | 0.73 | Not Specified | [4][5] |

ED50 represents the dose required to achieve 50% of the maximum effect.

Signaling Pathways of the 5-HT2C Receptor

Activation of the 5-HT2C receptor by an agonist such as WAY-161503 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[6][7] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] The 5-HT2C receptor can also couple to other G proteins and signaling pathways, including the activation of phospholipase A2 (PLA2) and phospholipase D (PLD).[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the 5-HT2C agonist activity of WAY-161503.

Radioligand Binding Assay

This assay determines the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki of WAY-161503 for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor.

-

Radioligands: [¹²⁵I]DOI (for 5-HT2A/2C) or [³H]5-HT (for 5-HT2B).

-

WAY-161503 hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of WAY-161503. For determining non-specific binding, add a high concentration of a known non-labeled ligand.

-

Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the WAY-161503 concentration. Determine the IC50 value (the concentration of WAY-161503 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Formation Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.

Objective: To determine the EC50 of WAY-161503 for stimulating IP formation via the 5-HT2C receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

-

[³H]myo-inositol.

-

WAY-161503 hydrochloride.

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation).

-

Dowex anion-exchange resin.

-

Scintillation counter.

Procedure:

-

Cell Labeling: Culture cells in a medium containing [³H]myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

-

Stimulation: Wash the cells and pre-incubate with stimulation buffer containing LiCl. Then, stimulate the cells with varying concentrations of WAY-161503 for a specific time.

-

Lysis and IP Extraction: Terminate the reaction by adding a lysis buffer (e.g., perchloric acid).

-

Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography (Dowex resin).

-

Counting: Elute the [³H]inositol phosphates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]inositol phosphates produced against the logarithm of the WAY-161503 concentration to generate a dose-response curve and determine the EC50 value.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Objective: To determine the EC50 of WAY-161503 for inducing calcium mobilization through the 5-HT2C receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

WAY-161503 hydrochloride.

-

Assay buffer.

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the dye inside the cell.

-

Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Stimulation: Inject varying concentrations of WAY-161503 into the wells while continuously monitoring the fluorescence.

-

Data Recording: Record the change in fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of WAY-161503. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Arachidonic Acid Release Assay

This assay measures the release of arachidonic acid, a product of phospholipase A2 (PLA2) activity, which can be stimulated by 5-HT2C receptor activation.

Objective: To determine the EC50 of WAY-161503 for stimulating arachidonic acid release.

Materials:

-

Cells expressing the 5-HT2C receptor.

-

[³H]arachidonic acid.

-

WAY-161503 hydrochloride.

-

Cell culture medium and buffers.

-

Scintillation counter.

Procedure:

-

Cell Labeling: Incubate the cells with [³H]arachidonic acid, which will be incorporated into the cell membranes.

-

Stimulation: Wash the cells to remove unincorporated [³H]arachidonic acid and then stimulate with varying concentrations of WAY-161503.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

Counting: Measure the amount of [³H]arachidonic acid released into the supernatant using a scintillation counter.

-

Data Analysis: Plot the amount of released [³H]arachidonic acid against the logarithm of the WAY-161503 concentration to determine the EC50 value.

In Vivo Food Intake Study

This study evaluates the effect of WAY-161503 on food consumption in animal models.

Objective: To determine the ED50 of WAY-161503 for reducing food intake.

Materials:

-

Animal models (e.g., Sprague-Dawley rats, diet-induced obese mice, Zucker rats).

-

WAY-161503 hydrochloride.

-

Vehicle solution for drug administration.

-

Standard or high-fat diet.

-

Metabolic cages for individual housing and food intake measurement.

Procedure:

-

Acclimation: Acclimate the animals to the housing conditions and diet.

-

Fasting: Fast the animals for a specified period (e.g., 24 hours) to ensure robust feeding behavior.

-

Drug Administration: Administer varying doses of WAY-161503 or vehicle to different groups of animals via the desired route (e.g., intraperitoneal, oral).

-

Food Presentation: After a set time post-administration, provide the animals with a pre-weighed amount of food.

-

Measurement: Measure the amount of food consumed over a specific period (e.g., 2 hours).

-

Data Analysis: Calculate the average food intake for each dose group. Plot the percentage reduction in food intake compared to the vehicle group against the logarithm of the WAY-161503 dose to determine the ED50 value.

References

- 1. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. coachrom.com [coachrom.com]

- 5. researchgate.net [researchgate.net]

- 6. abcam.com [abcam.com]

- 7. Rat Model: Food Intake and Energy Expenditure [norecopa.no]

(Rac)-WAY-161503 Hydrochloride: A Technical Guide to its In Vitro Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of (Rac)-WAY-161503 hydrochloride, a potent and selective 5-HT2C receptor agonist. The document details its binding affinities (Ki) and functional potencies (EC50) at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors. Detailed experimental methodologies for the key assays used to determine these values are provided, alongside visualizations of the associated signaling pathways.

Quantitative Data Summary

The binding affinity and functional potency of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data for its interaction with human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Table 1: Binding Affinity (Ki) of this compound at Human 5-HT Receptors

| Receptor | Radioligand | Ki (nM) | Reference |

| 5-HT2C | Agonist: [125I]DOI | 3.3 ± 0.9 | [1] |

| 5-HT2C | Antagonist: [3H]mesulergine | 32 ± 6 | [1] |

| 5-HT2C | Not Specified | 4 | [2][3][4] |

| 5-HT2A | [125I]DOI | 18 | [1] |

| 5-HT2B | [3H]5-HT | 60 | [1] |

Table 2: Functional Potency (EC50) of this compound at Human 5-HT Receptors

| Receptor | Functional Assay | EC50 (nM) | Emax (%) | Reference |

| 5-HT2C | [3H]Inositol Phosphate (IP) Formation | 8.5 | Full Agonist | [1] |

| 5-HT2C | Calcium Mobilization | 0.8 | Full Agonist | [1] |

| 5-HT2C | Arachidonic Acid Release | 38 | 77 | [1] |

| 5-HT2C | Not Specified | 12 | Not Specified | [2][3][4] |

| 5-HT2A | [3H]Inositol Phosphate (IP) Formation | 802 | Partial Agonist | [1] |

| 5-HT2A | Calcium Mobilization | 7 | Not Specified | [1] |

| 5-HT2B | [3H]Inositol Phosphate (IP) Formation | 6.9 | Full Agonist | [1] |

| 5-HT2B | Calcium Mobilization | 1.8 | Full Agonist | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound.

Protocol 1: Competitive Radioligand Binding for 5-HT2C, 5-HT2A, and 5-HT2B Receptors

1. Membrane Preparation:

-

Stably transfected Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are harvested.

-

Cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, 0.01% ascorbic acid, pH 7.4).[5]

-

A fixed concentration of the appropriate radioligand:

-

Increasing concentrations of unlabeled this compound.

-

Cell membranes.

-

-

The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature or 4 hours at 37°C).[5]

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

References

- 1. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WAY 161503 hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]

- 5. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

WAY-161503 Hydrochloride: A Technical Guide to its 5-HT2 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of WAY-161503 hydrochloride for the 5-HT2 receptor subtypes. The information is compiled from publicly available pharmacological studies, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Core Data Presentation

The following tables summarize the binding affinity and functional activity of WAY-161503 at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. This quantitative data allows for a direct comparison of the compound's potency and selectivity.

Table 1: Radioligand Binding Affinity of WAY-161503

| Receptor | Radioligand | Ki (nM) | Cell Line | Reference |

| 5-HT2C | [125I]DOI (agonist) | 3.3 ± 0.9 | CHO | [1][2] |

| [3H]Mesulergine (antagonist) | 32 ± 6 | CHO | [1][2] | |

| 5-HT2A | [125I]DOI (agonist) | 18 | CHO | [1][2] |

| 5-HT2B | [3H]5-HT (agonist) | 60 | CHO | [1][2] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of WAY-161503

| Receptor | Assay | EC50 (nM) | Activity | Cell Line | Reference |

| 5-HT2C | Inositol (B14025) Phosphate (B84403) Formation | 8.5 | Full Agonist | CHO | [1][2] |

| Calcium Mobilization | 0.8 | Full Agonist | CHO | [1][2] | |

| Arachidonic Acid Release | 38 | Agonist (77% Emax) | CHO | [1] | |

| 5-HT2A | Inositol Phosphate Formation | 802 | Weak Partial Agonist | CHO | [1][2] |

| Calcium Mobilization | 7 | Agonist | CHO | [1][2] | |

| 5-HT2B | Inositol Phosphate Formation | 6.9 | Agonist | CHO | [1][2] |

| Calcium Mobilization | 1.8 | Agonist | CHO | [1][2] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Emax (Maximum Effect): The maximum response achievable by a drug.

Selectivity Profile Summary

WAY-161503 hydrochloride demonstrates a clear selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes in radioligand binding assays. Based on the Ki values obtained from agonist radioligand displacement, WAY-161503 is approximately 6-fold more selective for 5-HT2C over 5-HT2A and 20-fold more selective for 5-HT2C over 5-HT2B.[1][2]

In functional assays, WAY-161503 acts as a potent, full agonist at the 5-HT2C receptor, stimulating both inositol phosphate formation and calcium mobilization.[1][2] While it also demonstrates agonist activity at 5-HT2A and 5-HT2B receptors, its potency for inducing inositol phosphate formation at the 5-HT2A receptor is significantly lower.[1][2]

Information regarding the broader off-target selectivity profile of WAY-161503 against a comprehensive panel of other neurotransmitter receptors, ion channels, and transporters is limited in the public domain. One study notes weak or negligible affinity for the 5-HT1A, 1B, 1D, 1F receptors and the serotonin (B10506) transporter.[3] A comprehensive screening against a wider array of targets would be necessary for a complete off-target liability assessment.

Signaling Pathways

Activation of 5-HT2 receptors, which are Gq/G11 protein-coupled receptors, initiates a well-defined intracellular signaling cascade. The following diagram illustrates this primary pathway.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments used to characterize WAY-161503 are not fully available in the public domain. However, based on the methodologies described in the primary literature, the following sections outline the general procedures for the key assays.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

General Protocol:

-

Membrane Preparation:

-

Cells stably expressing the target receptor (e.g., CHO cells with human 5-HT2A, 5-HT2B, or 5-HT2C receptors) are harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

-

-

Competition Binding Assay:

-

In a multi-well plate, a fixed concentration of the appropriate radioligand is incubated with the cell membranes and varying concentrations of the unlabeled test compound (WAY-161503).

-

For 5-HT2A: [125I]DOI

-

For 5-HT2B: [3H]5-HT

-

For 5-HT2C: [125I]DOI or [3H]Mesulergine

-

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.

-

The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Formation Assay

This functional assay measures the accumulation of inositol phosphates, a second messenger produced upon the activation of Gq-coupled receptors.

General Protocol:

-

Cell Culture and Labeling:

-

Cells expressing the target receptor (e.g., CHO cells) are cultured in plates.

-

The cells are labeled overnight with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).

-

-

Compound Stimulation:

-

The cells are washed to remove unincorporated [3H]myo-inositol.

-

A buffer containing lithium chloride (LiCl) is added. LiCl inhibits the degradation of inositol monophosphate (IP1), allowing for its accumulation as a measure of the entire IP cascade.

-

Varying concentrations of the test compound (WAY-161503) are added, and the cells are incubated (e.g., for 30-60 minutes at 37°C).

-

-

Extraction and Detection:

-

The reaction is stopped by the addition of an acid (e.g., perchloric acid).

-

The inositol phosphates are separated from the cell lysate, often using anion-exchange chromatography.

-

The amount of [3H]-labeled inositol phosphates is quantified by scintillation counting.

-

-

Data Analysis:

-

The concentration-response curve is plotted, and the EC50 value is determined.

-

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs following the activation of Gq-coupled receptors and the subsequent IP3-mediated release of calcium from intracellular stores.

General Protocol:

-

Cell Culture and Dye Loading:

-

Cells expressing the target receptor (e.g., CHO cells) are seeded in multi-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit). These dyes exhibit increased fluorescence upon binding to calcium.

-

An anion-exchange pump inhibitor, such as probenecid, is often included to prevent the cells from actively pumping out the dye.

-

The cells are incubated to allow for dye loading and de-esterification (e.g., 1 hour at 37°C).

-

-

Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic fluorescence measurements.

-

A baseline fluorescence reading is taken.

-

Varying concentrations of the test compound (WAY-161503) are added to the wells.

-

The change in fluorescence intensity over time is recorded.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each concentration of the test compound.

-

A concentration-response curve is generated, and the EC50 value is calculated.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the selectivity of a compound like WAY-161503 for 5-HT2 receptors.

References

(Rac)-WAY-161503 Hydrochloride: A Technical Overview of its Antidepressant Effects

(Rac)-WAY-161503 hydrochloride is a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor, a key target in neuropharmacological research.[1][2][3] This technical guide provides a comprehensive overview of the preclinical research into its antidepressant-like effects, detailing its pharmacological profile, the experimental protocols used to evaluate its efficacy, and the underlying signaling pathways.

Core Pharmacological Data

(Rac)-WAY-161503 demonstrates high affinity and functional potency at the 5-HT2C receptor, with selectivity over other serotonin receptor subtypes.[1][4] The following tables summarize the key quantitative data from in vitro and in vivo studies.

In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor | Value (nM) | Assay Details |

| Ki | 5-HT2C | 4 | Radioligand binding assay.[1] |

| 5-HT2A | 18 | ~6-fold less potent than at 5-HT2C.[4][5][6] | |

| 5-HT2B | 60 | ~20-fold less potent than at 5-HT2C.[4][5][6] | |

| EC50 | 5-HT2C | 12 | Calcium mobilization.[1] |

| 8.5 | [3H]inositol phosphate (B84403) (IP) formation.[5][6] | ||

| 0.8 | Calcium mobilization.[4][5][6] | ||

| 5-HT2A | 7 | Calcium mobilization.[4][5][6] | |

| 802 | Weak partial agonist in IP studies.[5][6] | ||

| 5-HT2B | 1.8 | Calcium mobilization.[5][6] | |

| 6.9 | [3H]inositol phosphate (IP) formation.[5][6] |

In Vivo Behavioral Effects

| Animal Model | Behavioral Test | Dosing (mg/kg) | Route | Key Findings |

| Male Sprague-Dawley Rats | Modified Forced Swim Test | 0.1 - 3.0 | i.p. | Decreased immobility and increased swimming, similar to fluoxetine.[7] |

| Male C57BL/6J Mice | Locomotor Activity | 3 - 30 | i.p. | Dose-dependently decreased locomotor activity.[1] |

| Male Sprague-Dawley Rats | Conditioned Taste Aversion | 3.0 | i.p. | Induced conditioned taste aversion to saccharin.[8] |

| Male Sprague-Dawley Rats | Elevated Plus Maze | 1.0 | i.p. | Reduced open-arm exploration, suggesting anxiogenic-like effects.[9] |

| Olfactory Bulbectomized Rats | Hyperactivity | 3.0 | i.p. | Chronic treatment reduced hyperactivity, an antidepressant-like effect.[10] |

Signaling Pathways and Mechanism of Action

Activation of the 5-HT2C receptor by (Rac)-WAY-161503 initiates intracellular signaling cascades primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. WAY-161503 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antidepressant-like behavioral effects mediated by 5-Hydroxytryptamine(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aversive stimulus properties of the 5-HT2C receptor agonist WAY 161503 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

WAY-161503 Hydrochloride: A Technical Examination of its Anti-Obesity Properties

For Immediate Release

This document provides a detailed technical overview of the pharmacological properties of WAY-161503 hydrochloride, a selective serotonin (B10506) 5-HT2C receptor agonist, with a focus on its mechanism of action and demonstrated anti-obesity effects in preclinical models. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

WAY-161503 is a potent and selective agonist for the serotonin 5-HT2C receptor, a key G-protein coupled receptor implicated in the regulation of appetite and energy balance. Preclinical studies have robustly demonstrated that WAY-161503 reduces food intake (anorectic effect) and attenuates body weight gain in multiple rodent models of obesity. Its mechanism of action is primarily mediated through the activation of pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. This document collates the key quantitative data, outlines the experimental methodologies used to ascertain these findings, and visualizes the underlying biological pathways.

Pharmacological Profile

WAY-161503 exhibits high affinity and functional selectivity for the 5-HT2C receptor. Its binding affinity and functional potency have been characterized through in vitro assays.

In Vitro Receptor Binding Affinity

The affinity of WAY-161503 for human serotonin 5-HT2 receptor subtypes was determined using radioligand binding assays. The compound shows a clear preference for the 5-HT2C receptor.[1][2]

| Receptor Subtype | Radioligand | Binding Constant (Ki, nM) | Selectivity vs. 5-HT2C |

| 5-HT2C | [125I]DOI (agonist) | 3.3 ± 0.9 | - |

| 5-HT2C | [3H]Mesulergine (antagonist) | 32 ± 6 | - |

| 5-HT2A | [125I]DOI (agonist) | 18 | ~6-fold lower affinity |

| 5-HT2B | [3H]5-HT (agonist) | 60 | ~20-fold lower affinity |

In Vitro Functional Activity

Functional activity was assessed by measuring second messenger mobilization in Chinese hamster ovary (CHO) cells stably expressing human 5-HT2 receptors. WAY-161503 acts as a full agonist at 5-HT2C and 5-HT2B receptors and a weak partial agonist at 5-HT2A receptors.[1][2]

| Receptor Subtype | Assay | Potency (EC50, nM) | Efficacy |

| 5-HT2C | Inositol Phosphate (IP) Formation | 8.5 | Full Agonist |

| 5-HT2C | Calcium Mobilization | 0.8 | Full Agonist |

| 5-HT2C | Arachidonic Acid Release | 38 | Partial Agonist (77% Emax) |

| 5-HT2B | Inositol Phosphate (IP) Formation | 6.9 | Agonist |

| 5-HT2B | Calcium Mobilization | 1.8 | Agonist |

| 5-HT2A | Inositol Phosphate (IP) Formation | 802 | Weak Partial Agonist |

| 5-HT2A | Calcium Mobilization | 7 | Potent (Calcium Mobilization) |

Mechanism of Action: 5-HT2C Receptor-Mediated POMC Neuron Activation

The anti-obesity effects of WAY-161503 are primarily driven by its action on the central nervous system, specifically within the hypothalamus. The 5-HT2C receptors are highly expressed on anorexigenic pro-opiomelanocortin (POMC) neurons.[3][4] Activation of these Gq/11-coupled receptors by WAY-161503 initiates a signaling cascade that increases neuronal excitability. This leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on downstream melanocortin receptors to reduce appetite and promote satiety.[5] Studies have shown that approximately 25% of POMC neurons are directly activated by 5-HT2C agonists.[6][7]

Preclinical Anti-Obesity Efficacy

WAY-161503 has demonstrated significant anorectic and anti-obesity effects across various rodent models, including both genetically obese and diet-induced obese (DIO) animals.

Acute Food Intake Reduction

WAY-161503 produces a dose-dependent reduction in food intake shortly after administration in fasted animals. The effect was confirmed to be 5-HT2C receptor-mediated, as it was reversed by the 5-HT2C receptor antagonist SB-242084.[1][2]

| Animal Model | Condition | Effect (ED50, mg/kg) |

| Sprague-Dawley Rats | 24h Fasted | 1.9 |

| Diet-Induced Obese Mice | 24h Fasted | 6.8 |

| Obese Zucker Rats | 24h Fasted | 0.73 |

Chronic Effects on Body Weight and Food Intake

Long-term administration of WAY-161503 leads to sustained reductions in food intake and a significant attenuation of body weight gain, demonstrating a lack of tolerance to its anorectic effects.[1][2]

| Animal Model | Duration | Key Findings |

| Growing Sprague-Dawley Rats | 10 Days | Decreased food intake and attenuated body weight gain.[1][2] |

| Obese Zucker Rats | 15 Days | Maintained a 30% decrease in food intake over the entire period.[1][2] |

| Obese Zucker Rats | 15 Days | Resulted in a 25g decrease in body weight relative to vehicle controls.[1][2] |

Key Experimental Protocols

The following sections provide detailed methodologies for the key in vitro and in vivo experiments used to characterize the anti-obesity properties of WAY-161503.

Diet-Induced Obesity (DIO) Mouse Model

This model is used to simulate obesity resulting from the consumption of a high-fat, high-sugar diet, which is highly relevant to human obesity.

-

Animal Selection: 8-week-old male C57BL/6J mice are randomized into groups based on body weight.[1]

-

Housing: Animals are housed in a temperature (20-23°C) and humidity (30-40%) controlled room with a 12-hour light/dark cycle.[1]

-

Diet Regimen:

-

Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).

-

DIO Group: Fed a high-fat diet (HFD) (e.g., 40-60% kcal from fat) for a period of 10-16 weeks to induce obesity.[5]

-

-

Measurements: Body weight and food intake are recorded weekly. Food intake is measured by weighing the provided food and the remaining food, accounting for spillage.[1]

-

Drug Administration: Following the diet-induced obesity phase, WAY-161503 or vehicle is administered, typically via oral gavage or subcutaneous injection, and subsequent effects on food intake and body weight are monitored.

Obese Zucker Rat Model

The obese Zucker rat (fa/fa) is a widely used genetic model of obesity and insulin (B600854) resistance, resulting from a mutation in the leptin receptor gene.[8][9]

-

Animal Model: 5-week-old female or male obese Zucker (fa/fa) rats and their lean littermates (+/fa or +/+) are used.[9]

-

Housing and Diet: Animals are housed individually with ad libitum access to standard chow and water.[9]

-

Chronic Administration Study:

Radioligand Binding Assay Protocol

This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT2C). The cells are homogenized and centrifuged to pellet the membranes, which are then resuspended in an appropriate buffer.[4]

-

Assay Incubation: In a 96-well plate, the following are combined:

-

Receptor membrane preparation.

-

A specific radioligand (e.g., [125I]DOI for the agonist site) at a fixed concentration.

-

Varying concentrations of the unlabeled test compound (WAY-161503).

-

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[4]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[4]

-

Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of the compound that inhibits 50% of specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[10]

Conclusion

WAY-161503 hydrochloride is a selective 5-HT2C receptor agonist with potent anorectic properties and efficacy in reducing body weight in preclinical models of obesity. Its mechanism, centered on the activation of hypothalamic POMC neurons, is well-characterized. The data presented herein provide a strong foundation for its use as a research tool to investigate the role of the 5-HT2C receptor in energy homeostasis and as a reference compound for the development of novel anti-obesity therapeutics.

References

- 1. Diet-induced obesity murine model [protocols.io]

- 2. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Serotonin 2C receptor activates a distinct population of arcuate pro-opiomelanocortin neurons via TRPC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Metabolic Status of Lean and Obese Zucker Rats Based on Untargeted and Targeted Metabolomics Analysis of Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to (Rac)-WAY-161503 Hydrochloride (CAS Number: 276695-22-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-WAY-161503 hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor agonist.[1][2][3] With a high affinity for the 5-HT2C receptor, this compound has demonstrated potential as a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological processes. It has shown promise in preclinical studies for its antidepressant and anti-obesity effects.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its in vitro and in vivo evaluation, and an exploration of its mechanism of action through relevant signaling pathways.

Chemical and Physical Properties

This compound, with the chemical name 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride, is a synthetic compound belonging to the quinoxaline (B1680401) class.[1][2][6]

| Property | Value | Reference |

| CAS Number | 276695-22-8 | [1] |

| Molecular Formula | C₁₁H₁₁Cl₂N₃O·HCl | [1][7] |

| Molecular Weight | 308.59 g/mol | [1][6] |

| Appearance | White to off-white powder | [8] |

| Purity | ≥98% (HPLC) | [7][9] |

| Solubility | Soluble in DMSO (>10 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [8][10] |

| Storage | Desiccate at room temperature or -20°C for long-term storage. | [1][10] |

Biological Activity and Pharmacological Data

This compound is a potent agonist of the 5-HT2C receptor with functional selectivity over other serotonin receptor subtypes.

In Vitro Receptor Binding and Functional Activity

The affinity and functional potency of (Rac)-WAY-161503 have been characterized in various in vitro assays.

| Parameter | Receptor | Value | Cell Line | Assay Type | Reference |

| Ki | 5-HT2C | 4 nM | - | Radioligand Binding | [1][4] |

| 5-HT2C | 3.3 ± 0.9 nM | CHO | [¹²⁵I]DOI Displacement | [5] | |

| 5-HT2C | 32 ± 6 nM | CHO | [³H]Mesulergine Displacement | [5] | |

| 5-HT2A | 18 nM | CHO | [¹²⁵I]DOI Displacement | [5] | |

| 5-HT2B | 60 nM | CHO | [³H]5-HT Displacement | [5] | |

| EC50 | 5-HT2C | 12 nM | - | Functional Assay | [1][2] |

| 5-HT2C | 8.5 nM | CHO | [³H]Inositol Phosphate Formation | [5] | |

| 5-HT2C | 0.8 nM | CHO | Calcium Mobilization | [5] | |

| 5-HT2A | 7.3 nM | HEK293 | Functional Assay | [1] | |

| 5-HT2A | 802 nM (partial agonist) | CHO | [³H]Inositol Phosphate Formation | [5] | |

| 5-HT2A | 7 nM | CHO | Calcium Mobilization | [5] | |

| 5-HT2B | 6.9 nM | CHO | [³H]Inositol Phosphate Formation | [5] | |

| 5-HT2B | 1.8 nM | CHO | Calcium Mobilization | [5] | |

| 5-HT2C | 38 nM | CHO | Arachidonic Acid Release | [5] |

In Vivo Efficacy

Preclinical studies have demonstrated the effects of (Rac)-WAY-161503 on food intake and body weight.

| Animal Model | Effect | ED₅₀ | Administration Route | Reference |

| 24-h fasted normal Sprague-Dawley rats | Decreased 2-h food intake | 1.9 mg/kg | i.p. | [5][11] |

| Diet-induced obese mice | Decreased 2-h food intake | 6.8 mg/kg | i.p. | [5][11] |

| Obese Zucker rats | Decreased 2-h food intake | 0.73 mg/kg | i.p. | [5][11] |

| Growing Sprague-Dawley rats (10-day chronic) | Decreased food intake and attenuated body weight gain | - | - | [5] |

| Obese Zucker rats (15-day chronic) | Maintained a 30% decrease in food intake and a 25g decrease in body weight | - | - | [5] |

Mechanism of Action and Signaling Pathways

(Rac)-WAY-161503 exerts its effects by activating the 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/G₁₁ signaling pathway.

Activation of the 5-HT2C receptor by an agonist like WAY-161503 initiates a downstream signaling cascade. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8][10][11][12][13] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[13] The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).[8][10][11][12][13] Furthermore, 5-HT2C receptor activation can also stimulate the phospholipase A₂ (PLA₂) and phospholipase D (PLD) pathways and modulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2).[4][5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound

The synthesis of the structural class of compounds to which (Rac)-WAY-161503 belongs has been described in the literature.[1] The general synthetic route involves the reaction of an appropriate quinoxaline precursor with a piperazine (B1678402) derivative.

A detailed, step-by-step synthesis protocol is proprietary and not publicly available. Researchers should refer to the primary literature for the synthesis of analogous compounds.[1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC.

-

Column: C18

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

-

Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure is confirmed by ¹H NMR and ¹³C NMR spectroscopy. The specific chemical shifts and coupling constants are dependent on the solvent used.

In Vitro Assays

This assay determines the binding affinity (Ki) of the test compound for the 5-HT2C receptor.

Materials:

-

CHO or HEK293 cell membranes expressing the human 5-HT2C receptor.

-

[³H]Mesulergine (radioligand).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Mianserin.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding) or the test compound dilution.

-

Add 50 µL of [³H]Mesulergine (final concentration ~1 nM).

-

Add 150 µL of the membrane preparation (10-20 µg protein/well).

-

Incubate at 37°C for 30 minutes.

-

Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ and Ki values using non-linear regression analysis.

This functional assay measures the agonist-induced production of inositol phosphates.

Materials:

-

CHO-K1 cells stably expressing the 5-HT2C receptor.

-

[³H]myo-inositol.

-

Stimulation Buffer: HBSS with 10 mM LiCl.

-

Dowex AG1-X8 resin.

Procedure:

-

Seed cells in 24-well plates and grow to confluence.

-

Label the cells with [³H]myo-inositol (1 µCi/mL) in inositol-free medium for 18-24 hours.

-

Wash the cells with serum-free medium.

-

Pre-incubate with Stimulation Buffer for 15 minutes at 37°C.

-

Add varying concentrations of this compound and incubate for 30-60 minutes at 37°C.

-

Terminate the reaction by adding ice-cold 0.5 M HCl.

-

Extract the inositol phosphates and separate them using Dowex AG1-X8 chromatography.

-

Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

-

Quantify the radioactivity by liquid scintillation counting.

-

Determine the EC₅₀ value from the concentration-response curve.

This assay measures the transient increase in intracellular calcium upon receptor activation.

Materials:

-

CHO-K1 cells stably expressing the 5-HT2C receptor.

-

Fluo-4 AM or other suitable calcium-sensitive dye.

-

Assay Buffer: HBSS with 20 mM HEPES.

-

Probenecid (B1678239) (to prevent dye leakage).

-

FLIPR (Fluorometric Imaging Plate Reader).

Procedure:

-

Seed cells in black-walled, clear-bottom 96-well or 384-well plates and grow overnight.

-

Load the cells with Fluo-4 AM dye in Assay Buffer containing probenecid for 1 hour at 37°C.

-

Prepare a plate with varying concentrations of this compound.

-

Place both plates in the FLIPR instrument.

-

Measure baseline fluorescence.

-

Add the compound to the cells and immediately measure the change in fluorescence over time.

-

Determine the peak fluorescence response and calculate the EC₅₀ value from the concentration-response curve.

In Vivo Assays

This experiment evaluates the effect of the compound on food consumption.

Animals:

-

Male Sprague-Dawley rats (200-250 g).

Procedure:

-

Individually house the rats and allow them to acclimate for at least one week.

-

Fast the rats for 24 hours with free access to water.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection.

-

One hour post-injection, provide a pre-weighed amount of standard chow.

-

Measure the amount of food consumed at 2 hours post-feeding.

-

Calculate the food intake and determine the dose-dependent effect of the compound.

This test assesses the effect of the compound on spontaneous movement.

Animals:

-

Male C57BL/6J mice.

Procedure:

-

Acclimate the mice to the testing room for at least 30 minutes before the experiment.

-

Administer this compound or vehicle (i.p.).

-

Place each mouse individually into an open-field arena (e.g., 40 x 40 cm).

-

Record the locomotor activity for a set period (e.g., 30-60 minutes) using an automated video-tracking system.

-

Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2C receptor agonist. Its utility in preclinical models of obesity and depression highlights its importance as a research tool for elucidating the complex roles of the 5-HT2C receptor in the central nervous system. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. Synthesis and 5-hydroxytryptamine (5-HT) activity of 2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-(6H)ones and 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]

- 3. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 4. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]

- 7. Locomotion Activity Measurement in an Open Field for Mice [en.bio-protocol.org]

- 8. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. moleculardevices.com [moleculardevices.com]

- 10. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide to the Discovery and Synthesis of WAY-161503

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of WAY-161503, a potent and selective 5-HT2C receptor agonist. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual representations of key processes.

Introduction

WAY-161503, chemically known as 8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one, is a significant research tool for investigating the physiological roles of the serotonin (B10506) 2C (5-HT2C) receptor.[1] Its agonistic activity at this receptor has been linked to potential therapeutic applications in the management of obesity and psychiatric disorders such as depression and anxiety. This guide delves into the foundational studies that led to its development and the detailed methodologies required for its synthesis and pharmacological evaluation.

Chemical Synthesis

The synthesis of WAY-161503 involves a multi-step process, beginning with a nucleophilic aromatic substitution, followed by a tandem reduction-cyclization, and concluding with a deprotection step. The general synthetic scheme is outlined below.

Synthesis Workflow

Detailed Experimental Protocols

The synthesis of WAY-161503 can be achieved through the following detailed protocol, adapted from the general procedures described in the literature.[2][3]

Step 1: Synthesis of 1-(2,3-dichloro-5-nitrophenyl)-4-(phenylmethoxycarbonyl)piperazine-2-carboxylic acid (Intermediate 3)

-

To a solution of 1,2-dichloro-4-fluoro-5-nitrobenzene (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO), add 4-benzyloxycarbonylpiperazine-2-carboxylic acid (1.0 eq) and triethylamine (B128534) (NEt3) (1.2 eq).

-

Heat the reaction mixture at 50°C for 5 hours, then continue stirring at room temperature for 16 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford Intermediate 3.

Step 2: Synthesis of 8,9-dichloro-2-(phenylmethoxycarbonyl)-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one (Intermediate 4)

-

To a solution of Intermediate 3 (1.0 eq) in acetic acid (AcOH), add iron powder (Fe) (3.0 eq) portion-wise.

-

Heat the mixture at 60°C for 3 hours.

-

Cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield Intermediate 4, which can be used in the next step without further purification.

Step 3: Synthesis of 8,9-dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one (WAY-161503)

-

Dissolve Intermediate 4 (1.0 eq) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add 10% Palladium on carbon (Pd/C) (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 3 hours.

-

Filter the catalyst through a pad of celite and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography to obtain WAY-161503 as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to determine the exact mass and confirm the molecular formula (C11H11Cl2N3O).

Pharmacological Profile

WAY-161503 is a potent agonist at the 5-HT2C receptor with moderate to low affinity for the 5-HT2A and 5-HT2B receptors.

Quantitative Pharmacological Data

The binding affinities (Ki) and functional potencies (EC50) of WAY-161503 at human serotonin 5-HT2 receptor subtypes are summarized below.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| 5-HT2C | 3.3 - 4 | 0.8 - 12 |

| 5-HT2A | 18 | 7 - 802 |

| 5-HT2B | 60 | 1.8 - 6.9 |

Data compiled from multiple sources.[1][4][5][6]

In Vivo Efficacy

WAY-161503 has demonstrated dose-dependent anorectic effects in various animal models of obesity.

| Animal Model | ED50 (mg/kg) for Food Intake Reduction |

| 24-hour fasted normal Sprague-Dawley rats | 1.9 |

| Diet-induced obese mice | 6.8 |

| Obese Zucker rats | 0.73 |

Data from Rosenzweig-Lipson et al. (2006).[6]

Experimental Protocols for Pharmacological Assays

The following protocols describe the key in vitro assays used to characterize the pharmacological activity of WAY-161503.

Radioligand Binding Assay (for Ki Determination)

This protocol outlines the general procedure for determining the binding affinity of WAY-161503 for the 5-HT2C, 5-HT2A, and 5-HT2B receptors using a competition binding assay.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor.

-

Radioligands: [³H]mesulergine (for 5-HT2C), [¹²⁵I]DOI (for 5-HT2A), [³H]5-HT (for 5-HT2B).

-

WAY-161503 stock solution.

-

Non-specific binding control (e.g., 10 µM mianserin (B1677119) for 5-HT2C).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of WAY-161503.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or a dilution of WAY-161503.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of WAY-161503 by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol (B14025) Phosphate (IP) Formation Assay

This assay measures the ability of WAY-161503 to stimulate the Gq/11 pathway, leading to the production of inositol phosphates.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

-

[³H]myo-inositol.

-

WAY-161503 stock solution.

-

Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation counter.

Procedure:

-

Seed the cells in 24-well plates and label overnight with [³H]myo-inositol.

-

Wash the cells with serum-free medium and pre-incubate with stimulation buffer containing LiCl.

-

Add varying concentrations of WAY-161503 to the wells and incubate for 1 hour at 37°C.

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Neutralize the samples and apply them to Dowex columns to separate the inositol phosphates.

-

Elute the total inositol phosphates with ammonium (B1175870) formate/formic acid.

-

Quantify the amount of [³H]inositol phosphates by scintillation counting.

-

Plot the data as a function of WAY-161503 concentration and determine the EC50 value using non-linear regression.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation by WAY-161503.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

WAY-161503 stock solution.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Seed the cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject varying concentrations of WAY-161503 into the wells and immediately begin recording the fluorescence signal over time.

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak response as a function of WAY-161503 concentration and determine the EC50 value using non-linear regression.

Mechanism of Action and Signaling Pathway

WAY-161503 exerts its effects by binding to and activating the 5-HT2C receptor, a G protein-coupled receptor (GPCR). The primary signaling pathway activated by the 5-HT2C receptor is the Gq/11 pathway.

Upon activation by WAY-161503, the 5-HT2C receptor couples to the Gq/11 G protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses. In addition to the canonical Gq/11 pathway, there is evidence that the 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, and activate other signaling molecules like phospholipase A2 (PLA2) and extracellular signal-regulated kinases (ERK1/2).[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdspdb.unc.edu [pdspdb.unc.edu]

- 4. Synthesis and 5-hydroxytryptamine (5-HT) activity of 2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-(6H)ones and 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Pharmacological Profile of (Rac)-WAY-161503 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-WAY-161503 hydrochloride is a potent and selective serotonin (B10506) 5-HT2C receptor agonist. This technical guide provides a comprehensive overview of its pharmacological profile, including its binding affinity, functional activity, and in vivo effects. Detailed methodologies for the key experiments cited are provided to enable replication and further investigation. The signaling pathways associated with 5-HT2C receptor activation by (Rac)-WAY-161503 are also elucidated and visualized. All quantitative data are summarized in structured tables for ease of comparison.

Introduction

This compound is a research chemical that has been instrumental in elucidating the physiological roles of the 5-HT2C receptor. As a potent and selective agonist, it has been utilized in numerous studies to investigate the receptor's involvement in appetite regulation, mood disorders, and other central nervous system functions. This guide aims to consolidate the key pharmacological data and experimental methodologies related to (Rac)-WAY-161503, serving as a valuable resource for researchers in the field of pharmacology and drug development.

Quantitative Pharmacological Data

The pharmacological activity of (Rac)-WAY-161503 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at human serotonin 5-HT2 receptor subtypes.

Table 1: Radioligand Binding Affinity of (Rac)-WAY-161503

| Receptor | Radioligand | Ki (nM) | Cell Line | Reference |

| 5-HT2C | [125I]DOI | 3.3 ± 0.9 | CHO | [1] |

| 5-HT2C | [3H]Mesulergine | 32 ± 6 | CHO | [1] |

| 5-HT2A | [125I]DOI | 18 | CHO | [1] |

| 5-HT2B | [3H]5-HT | 60 | CHO | [1] |

Ki represents the inhibition constant, indicating the affinity of the compound for the receptor.

Table 2: Functional Activity of (Rac)-WAY-161503

| Receptor | Functional Assay | EC50 (nM) | Cell Line | Reference |

| 5-HT2C | Inositol (B14025) Phosphate Accumulation | 8.5 | CHO | [1] |

| 5-HT2C | Calcium Mobilization | 0.8 | CHO | [1] |

| 5-HT2C | Arachidonic Acid Release | 38 | CHO | [1] |

| 5-HT2B | Inositol Phosphate Accumulation | 6.9 | CHO | [1] |

| 5-HT2B | Calcium Mobilization | 1.8 | CHO | [1] |

| 5-HT2A | Inositol Phosphate Accumulation | 802 (partial agonist) | CHO | [1] |

| 5-HT2A | Calcium Mobilization | 7 | CHO | [1] |

EC50 represents the half-maximal effective concentration, indicating the potency of the compound in eliciting a functional response.

Table 3: In Vivo Efficacy of (Rac)-WAY-161503

| Animal Model | Effect | ED50 (mg/kg) | Route of Administration | Reference |

| 24h fasted normal Sprague-Dawley rats | Decrease in 2-h food intake | 1.9 | i.p. | [1] |

| Diet-induced obese mice | Decrease in 2-h food intake | 6.8 | i.p. | [1] |

| Obese Zucker rats | Decrease in 2-h food intake | 0.73 | i.p. | [1] |

| Anesthetized rats | Inhibition of 5-HT neuron firing rate in dorsal raphe nucleus | 0.15 ± 0.02 | i.v. | [2] |

ED50 represents the half-maximal effective dose for a specific in vivo effect.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of (Rac)-WAY-161503.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of (Rac)-WAY-161503 to 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors were used.

-

Cells were cultured in appropriate media and harvested.

-

Cell membranes were prepared by homogenization in a buffer solution followed by centrifugation to pellet the membranes. The final pellet was resuspended in the assay buffer.

Binding Assay Protocol:

-

Incubate cell membranes with various concentrations of (Rac)-WAY-161503 and a fixed concentration of a specific radioligand.

-

Incubations were carried out in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-